4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmaceutical research. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling. As an antipsychotic agent, it may act by modulating the activity of dopamine and serotonin receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been shown to modulate the activity of dopamine and serotonin receptors in the brain, leading to potential antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is its potential as a novel anticancer and antipsychotic agent. Additionally, it is relatively easy to synthesize and purify, making it a viable option for further research. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully evaluated before any clinical applications.
Future Directions
There are several future directions for research on 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One potential avenue is the development of new derivatives with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and infectious disease research. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer and antipsychotic agent.
Synthesis Methods
The synthesis of 4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminobenzoic acid with 2-phenyl-1,3-benzoxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have potential as a novel antipsychotic agent due to its ability to modulate dopamine and serotonin neurotransmission.
properties
IUPAC Name |
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHGUYGRTVTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355429 |
Source
|
Record name | STK155769 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide | |
CAS RN |
301646-85-5 |
Source
|
Record name | STK155769 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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